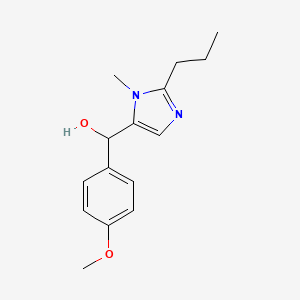
(4-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol, also known as MIM-1, is a synthetic compound that has gained interest in the scientific community for its potential use in drug development. MIM-1 is a selective inhibitor of the protein-protein interaction between MDM2 and p53, which is involved in the regulation of cell division and apoptosis.
Wirkmechanismus
(4-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol binds to the hydrophobic pocket of MDM2, which is responsible for the interaction with p53. This binding prevents the formation of the MDM2-p53 complex, leading to the stabilization and activation of p53. Activated p53 induces the expression of genes involved in cell cycle arrest and apoptosis, leading to the death of cancer cells.
Biochemical and Physiological Effects:
(4-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol has been shown to have potent anticancer activity in vitro and in vivo. In vitro studies have demonstrated that (4-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol induces apoptosis in a variety of cancer cell lines, including breast, lung, and colon cancer. In vivo studies have shown that (4-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol inhibits tumor growth in mouse models of breast and lung cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (4-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol is its selectivity for the MDM2-p53 interaction, which reduces the potential for off-target effects. However, (4-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol is a relatively new compound, and more research is needed to fully understand its pharmacokinetics and toxicity. In addition, the high cost of synthesis may limit its use in large-scale experiments.
Zukünftige Richtungen
Future research on (4-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol could focus on optimizing its pharmacokinetics and toxicity profile, as well as exploring its potential use in combination with other cancer therapies. In addition, the development of more efficient synthesis methods could make (4-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol more accessible for research and drug development. Finally, the identification of biomarkers that predict response to (4-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol could improve patient selection for clinical trials.
Synthesemethoden
The synthesis of (4-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol involves a series of chemical reactions that start with the reaction of 4-methoxybenzaldehyde with 1-methyl-2-propyl-1H-imidazole-5-carbaldehyde to form the intermediate product, (4-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
(4-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol has been studied extensively for its potential use in cancer therapy. The protein-protein interaction between MDM2 and p53 is disrupted in many types of cancer, leading to the inactivation of p53 and the promotion of tumor growth. (4-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol has been shown to selectively inhibit this interaction, leading to the reactivation of p53 and the induction of apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
(4-methoxyphenyl)-(3-methyl-2-propylimidazol-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-4-5-14-16-10-13(17(14)2)15(18)11-6-8-12(19-3)9-7-11/h6-10,15,18H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUCZJDESUEWJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=C(N1C)C(C2=CC=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-imino-5-{2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B5213776.png)
![4,5-bis[(4-nitrophenyl)amino]-2-cyclopenten-1-one](/img/structure/B5213788.png)
![2-chloro-N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5213791.png)
![2-[2-(2-biphenylyloxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5213793.png)
![2-{5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B5213796.png)
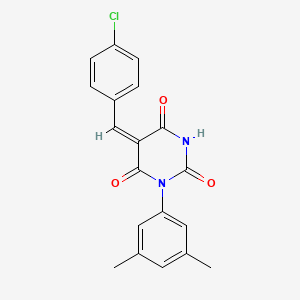
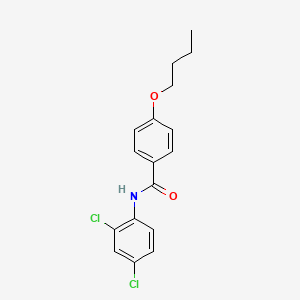
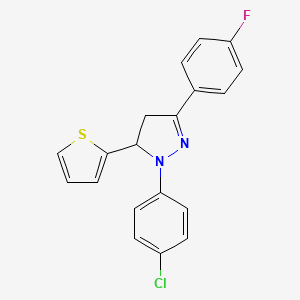
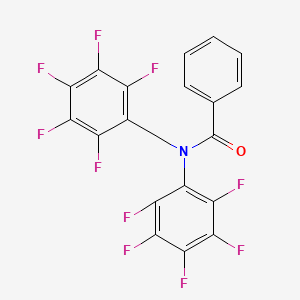
![2-(4-ethylphenoxy)-N-[2,2,2-trichloro-1-({[(2-methylphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5213829.png)
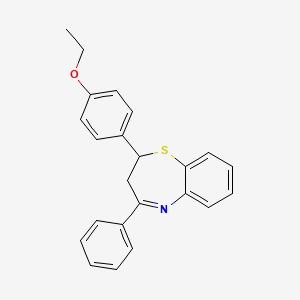
![5-(4-nitrophenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5213843.png)
![ethyl 2-ethyl-3-[(2-nitrobenzoyl)hydrazono]butanoate](/img/structure/B5213863.png)
![2,6,6-trimethyl-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-1-propyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5213870.png)